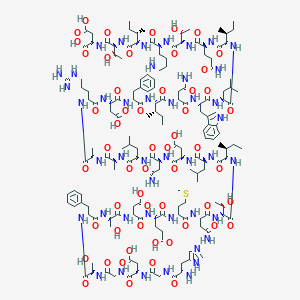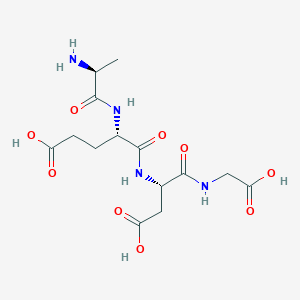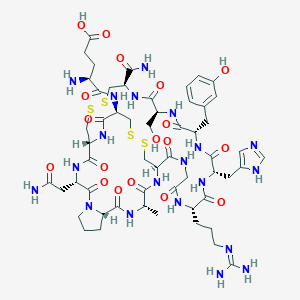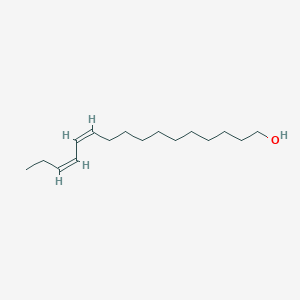
11,13-Hexadecadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,13-Hexadecadienal is a type of aldehyde that is commonly found in plants. It is a volatile compound that is responsible for the characteristic aroma and flavor of many fruits and vegetables. In recent years, there has been a growing interest in the scientific community regarding the synthesis, mechanism of action, and physiological effects of 11,13-Hexadecadienal.
Mécanisme D'action
The mechanism of action of 11,13-Hexadecadienal is not fully understood. However, it is believed to act as a signaling molecule in plants, playing a role in stress response and defense mechanisms. In insects, it has been shown to disrupt the nervous system, leading to paralysis and death.
Effets Biochimiques Et Physiologiques
11,13-Hexadecadienal has been shown to have a variety of biochemical and physiological effects. In plants, it has been shown to play a role in stress response and defense mechanisms, as well as in the regulation of gene expression. In insects, it has been shown to have insecticidal properties, leading to paralysis and death. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 11,13-Hexadecadienal in lab experiments is its availability. It can be synthesized using a variety of methods, and is relatively inexpensive. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying stress response, defense mechanisms, and gene expression. However, one limitation of using 11,13-Hexadecadienal is its volatility. It can be difficult to control the concentration of the compound in lab experiments, as it can easily evaporate.
Orientations Futures
There are many potential future directions for research on 11,13-Hexadecadienal. One area of interest is its potential use as a biopesticide. Further research is needed to determine its effectiveness against a wider range of insect pests, as well as its potential impact on non-target organisms. Additionally, research is needed to better understand the mechanism of action of 11,13-Hexadecadienal, particularly in plants. This could lead to the development of new strategies for improving stress tolerance and defense mechanisms in crops. Finally, there is potential for 11,13-Hexadecadienal to be used as a biomarker for oxidative stress in plants. Further research is needed to determine its accuracy and reliability as a biomarker, as well as its potential applications in agriculture and environmental monitoring.
Méthodes De Synthèse
11,13-Hexadecadienal can be synthesized using a variety of methods. One common method is through the oxidation of linoleic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate, ozone, or sodium hypochlorite. Another method involves the pyrolysis of linoleic acid, which can produce a mixture of aldehydes, including 11,13-Hexadecadienal.
Applications De Recherche Scientifique
The scientific research application of 11,13-Hexadecadienal is varied. It has been studied for its potential use as a flavoring agent in food products. It has also been studied for its potential use as a biopesticide, as it has been shown to have insecticidal properties. Additionally, 11,13-Hexadecadienal has been studied for its potential use as a biomarker for oxidative stress in plants.
Propriétés
Numéro CAS |
73264-91-2 |
|---|---|
Nom du produit |
11,13-Hexadecadienal |
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
(11E,13E)-hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5+ |
Clé InChI |
ZTJGMVSDMQAJPE-VNKDHWASSA-N |
SMILES isomérique |
CC/C=C/C=C/CCCCCCCCCC=O |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
SMILES canonique |
CCC=CC=CCCCCCCCCCC=O |
Pureté |
96% |
Synonymes |
11,13-hexadecadienal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















